molecular formula C13H11Cl2N B13948927 N-benzyl-2,4-dichloroaniline CAS No. 88450-68-4

N-benzyl-2,4-dichloroaniline

Cat. No.: B13948927
CAS No.: 88450-68-4
M. Wt: 252.14 g/mol
InChI Key: CIOZTNUIZOLRED-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dichloroaniline is an organic compound that belongs to the class of aniline derivatives. It consists of a benzyl group attached to the nitrogen atom of 2,4-dichloroaniline. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-benzyl-2,4-dichloroaniline typically involves the reaction of 2,4-dichloroaniline with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the benzyl group. The reaction is usually conducted in an organic solvent like ethanol or acetone, and the mixture is heated to reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of this compound derivatives with reduced functional groups.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2,4-dichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

N-benzyl-2,4-dichloroaniline is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88450-68-4

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14 g/mol

IUPAC Name

N-benzyl-2,4-dichloroaniline

InChI

InChI=1S/C13H11Cl2N/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

CIOZTNUIZOLRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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